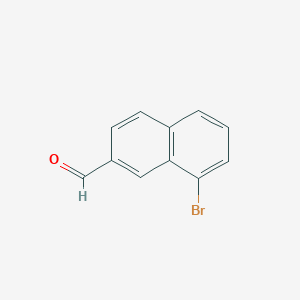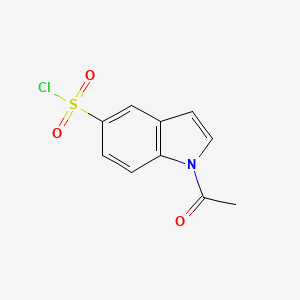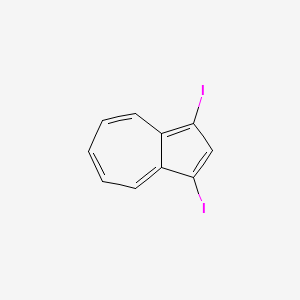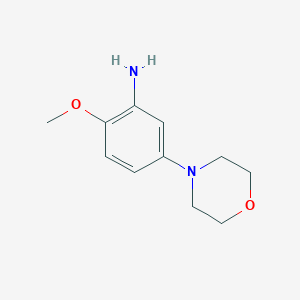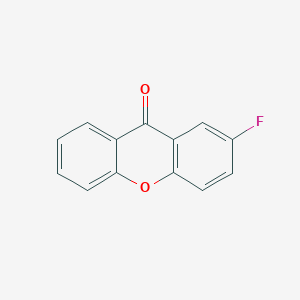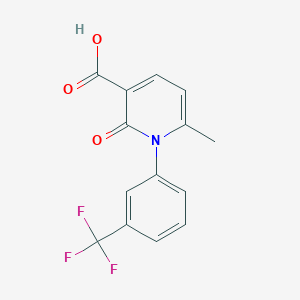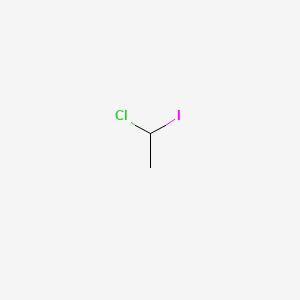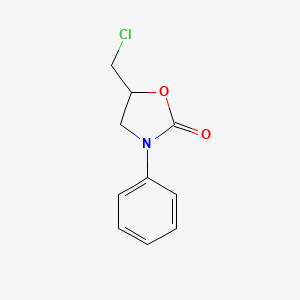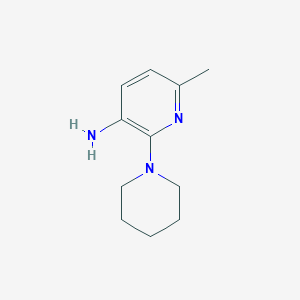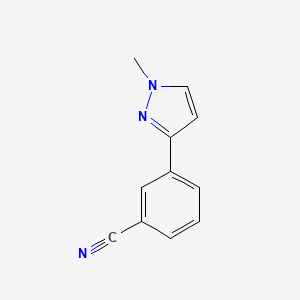![molecular formula C14H13NO2 B1610418 1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one CAS No. 200814-17-1](/img/structure/B1610418.png)
1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one
Overview
Description
1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one is a heterocyclic compound that belongs to the class of pyranoquinolones. This compound is characterized by a fused pyrano and quinoline ring system, which imparts unique chemical and biological properties. Pyranoquinolones are known for their diverse biological activities, including anticancer, antibacterial, antimalarial, anti-inflammatory, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one typically involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence to form the pyranoquinolone structure . The reaction conditions often involve the use of 1,2-dichloroethane as a solvent and p-toluenesulfonic acid monohydrate (pTsOH·H2O) as the catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various quinolone and dihydroquinoline derivatives, which can exhibit different biological activities depending on the functional groups introduced during the reactions.
Scientific Research Applications
1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an anticancer, antibacterial, and antifungal agent.
Medicine: Investigated for its anti-inflammatory and antimalarial properties.
Mechanism of Action
The mechanism of action of 1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one involves its interaction with various molecular targets and pathways. For example, it can inhibit calcium signaling, tumor necrosis factor-alpha (TNF-α), and nitric oxide production . These interactions contribute to its biological activities, such as anticancer and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit comparable biological activities.
Furoquinolones: These derivatives have a furan ring fused to the quinoline core and show antimicrobial and antimalarial properties.
Quinolin-2-ones: These compounds are structurally related and are used in the synthesis of various pharmaceuticals.
Uniqueness
1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one is unique due to its fused pyrano and quinoline ring system, which imparts distinct chemical and biological properties. This structural motif is less common compared to other quinoline derivatives, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
8,8-dimethyl-1H-pyrano[2,3-h]quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-14(2)8-7-10-11(17-14)5-3-9-4-6-12(16)15-13(9)10/h3-8H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWYXVGRIHXUHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2NC(=O)C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449289 | |
| Record name | 8,8-Dimethyl-1,8-dihydro-2H-pyrano[2,3-h]quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200814-17-1 | |
| Record name | 8,8-Dimethyl-1,8-dihydro-2H-pyrano[2,3-h]quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


